N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and investigated for their antitumor and antimicrobial activities. These compounds have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil (S. Riyadh, 2011).
- Structure-activity relationship studies involving pyrazine and furan carboxamides have shown high activity against diseases in pot tests, suggesting their potential as fungicides (Masatsugu et al., 2010).
- Compounds with structures similar to the specified chemical have been synthesized and found to have coronary vasodilating and antihypertensive activities, indicating potential applications in cardiovascular therapy (Y. Sato et al., 1980).
Synthesis and Chemical Properties
- Various derivatives, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan, incorporating thiazolo moieties have been synthesized. These studies demonstrate the chemical versatility and potential for generating a wide range of structurally diverse compounds (A. Farag et al., 2011).
- Research has also focused on the synthesis of novel azines and azolotriazines using enaminones with dibromobenzofuran moieties, illustrating the potential for creating complex and biologically active compounds (S. Sanad & Ahmed E. M. Mekky, 2018).
Antimicrobial Applications
- Certain thienopyrimidine derivatives, structurally similar to the compound , have shown pronounced antimicrobial activity, suggesting potential use in the development of new antimicrobial agents (M. Bhuiyan et al., 2006).
- Synthesis of pyrazole and fused pyrazolopyrimidine derivatives has been explored, with some demonstrating antimicrobial activities. This suggests the possibility of using similar compounds for developing antimicrobial drugs (Nada M. Abunada et al., 2008).
Synthesis Methods
- Improved methods for synthesizing carboxamide ligands with thioether donor sites have been developed, replacing traditional reaction mediums and yielding products with potential applications in various fields (S. Meghdadi et al., 2012).
Mechanism of Action
Target of Action
Compounds with a pyrazine-2-carbonyl group have been studied for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . .
Mode of Action
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis h37ra .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Properties
IUPAC Name |
N-[5-(pyrazine-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14(10-2-6-24-9-10)20-16-19-11-1-5-21(8-13(11)25-16)15(23)12-7-17-3-4-18-12/h2-4,6-7,9H,1,5,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSCJHRJLVJWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.